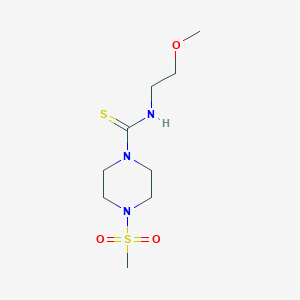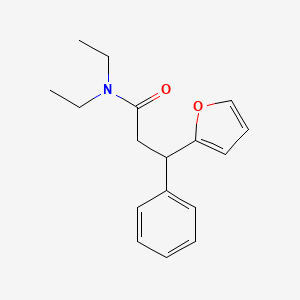
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as Methylsulfonyl N-(2-methoxyethyl) carbamothioate, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and drug discovery.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential applications in various areas of scientific research. One area of research where this compound has shown promise is in neuroscience. Studies have shown that this compound has the ability to modulate the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy.
Another area of research where this compound has been studied is in pharmacology. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the modulation of voltage-gated sodium channels. This compound has been shown to bind to the channel in a state-dependent manner, which means that it has a greater affinity for the channel when it is in the open state than when it is in the closed state. This binding leads to a decrease in the activity of the channel, which can have various effects depending on the tissue or cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue or cell type. In neurons, this compound has been shown to decrease the excitability of the cell by reducing the activity of voltage-gated sodium channels. In cancer cells, this compound has been shown to induce apoptosis, which is programmed cell death. In pancreatic cells, this compound has been shown to increase insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its specificity for voltage-gated sodium channels. This compound has been shown to have a high affinity for these channels, which makes it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One direction is the development of more potent and selective analogs of this compound for use in drug discovery. Another direction is the study of this compound in animal models of neurological and metabolic diseases to determine its potential therapeutic applications. Additionally, the mechanisms of action of this compound in different tissues and cell types could be further elucidated to better understand its effects.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S2/c1-15-8-3-10-9(16)11-4-6-12(7-5-11)17(2,13)14/h3-8H2,1-2H3,(H,10,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJPQVLZIBJZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide](/img/structure/B4117360.png)

![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117378.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4117383.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)

![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)